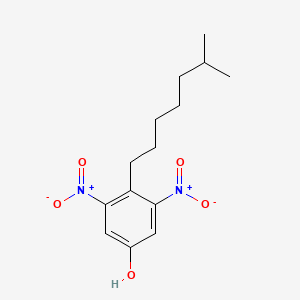![molecular formula C14H16N2 B13740486 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline is a nitrogen-containing heterocyclic compound. It is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system that includes a pyrrole ring and a quinoline ring, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
The synthesis of 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials might include substituted anilines and ketones, which undergo cyclization in the presence of catalysts like Lewis acids. The reaction conditions often involve refluxing in solvents such as toluene or ethanol, followed by purification steps like recrystallization or chromatography .
Análisis De Reacciones Químicas
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline can be compared with other similar compounds such as:
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline: Known for its antitumor and antimicrobial activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Investigated for its potential as a necroptosis inhibitor.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting a wide range of biological activities, including antibacterial and antiviral properties
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
6,6,8-trimethyl-1,5-dihydropyrrolo[2,3-g]quinoline |
InChI |
InChI=1S/C14H16N2/c1-9-8-14(2,3)16-13-6-10-4-5-15-12(10)7-11(9)13/h4-8,15-16H,1-3H3 |
Clave InChI |
VLTRJHBGRVFJLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C3C(=C2)C=CN3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
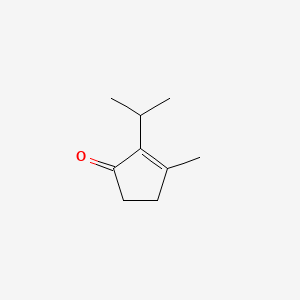


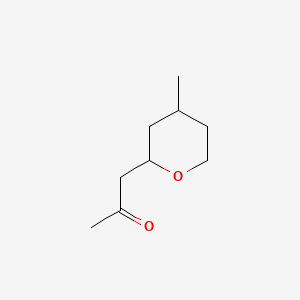
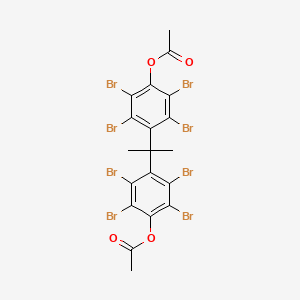
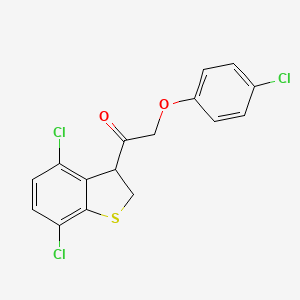


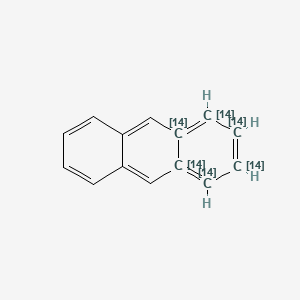
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
